Breviscapine

Descripción general

Descripción

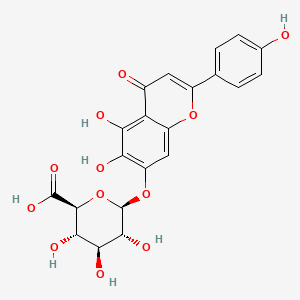

Scutellarin is a polyphenolic flavone with a characteristic C7-glucuronide substituent. It is widely distributed in nature, particularly in the mint plants, in herbs such as Mexican oregano, sweet basil, and psyllium . Scutellarin-rich extracts from medicinal plants have gained popular use in traditional Chinese medicine for remedies against cardiovascular, neurodegenerative diseases, and diabetes . The compound exhibits a wide range of activities, including anti-inflammatory, antioxidant, cardioprotective, antidiabetic, neuroprotective, anticancer, and antimicrobial effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Scutellarin can be synthesized from 3,4,5-trimethoxyphenol through a series of reactions including acetylation, aldolization, cyclization, and hydrolysis . The synthesis involves the following steps:

Acetylation: Protecting the hydroxyl groups.

Aldolization: Forming the flavone core.

Cyclization: Creating the flavone structure.

Hydrolysis: Removing the protecting groups to yield scutellarin.

Industrial Production Methods: Modern extraction technologies, such as microwave-assisted, ultrasound-assisted, and supercritical fluid extraction, have been utilized to extract scutellarin from Scutellaria and Erigeron genera . These technologies improve efficiency and retain biological activity, making scutellarin suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Scutellarin undergoes various chemical reactions, including:

Oxidation: Scutellarin can be oxidized to form scutellarein, an important in vivo metabolite.

Reduction: Reduction reactions can modify the flavone structure.

Substitution: Substitution reactions can introduce different functional groups to the flavone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products:

Scutellarein: Formed through hydrolysis of scutellarin.

Other derivatives: Depending on the reagents and conditions used, various substituted flavones can be synthesized.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

1. Treatment of Angina Pectoris

Breviscapine has been shown to enhance the therapeutic effects of Western medicine in patients with angina pectoris. A meta-analysis indicated that the combination of this compound injections with conventional treatments resulted in significant improvements in symptoms and electrocardiogram findings compared to Western medicine alone. The odds ratio for symptom improvement was 3.77 (95% CI: 2.76–5.15), suggesting a strong additive effect of this compound on cardiac health .

2. Hypertension and Heart Function

Research indicates that this compound may ameliorate hypertrophy in cardiomyocytes induced by diabetes, improving cardiac function metrics such as ejection fraction and left ventricular wall dimensions. In a study involving diabetic rats, both low (10 mg/kg) and high doses (25 mg/kg) of this compound significantly improved cardiac function while preventing hypertrophy .

Neuroprotective Effects

1. Post-Cerebral Hemorrhage Recovery

this compound has demonstrated protective effects against cerebral edema and inflammation following cerebral hemorrhage. Studies show that inhalation of this compound can significantly improve neurological deficit scores in rat models by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α, thus promoting recovery of nerve function . The compound also appears to engage the NF-κB signaling pathway, further elucidating its role in neuroprotection.

2. Vascular Dementia

Clinical studies have highlighted the efficacy of this compound in treating vascular dementia, suggesting that it may improve cognitive function by enhancing cerebral blood flow and reducing oxidative stress .

Cancer Research

1. Colorectal Cancer

Recent findings suggest that this compound inhibits colorectal cancer progression by downregulating the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. In vivo studies have shown that treatment with this compound significantly reduced tumor growth and weight . This positions this compound as a potential adjunct therapy in colorectal cancer management.

Metabolic Disorders

1. Non-Alcoholic Steatohepatitis (NASH)

this compound has been found to alleviate NASH symptoms by reducing lipid accumulation and inflammatory cell infiltration in liver tissues of mice fed high-fat diets. This suggests its potential application in treating metabolic liver diseases .

Summary Table of this compound Applications

Mecanismo De Acción

Scutellarin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits key inflammatory pathways such as PI3K/Akt, MAPK, and NF-κB.

Antioxidant: Activates antioxidant-related pathways like Nrf2 and ARE.

Cardioprotective: Modulates inflammatory signaling pathways and cytokine expression.

Anticancer: Binds to TNF receptor II in tumor-associated regulatory T cells, inhibiting their function.

Comparación Con Compuestos Similares

Scutellarin is compared with other similar flavonoids:

Baicalin: Another flavone with similar anti-inflammatory and antioxidant properties.

Baicalein: Known for its neuroprotective and anticancer effects.

Quercetin: A widely studied flavonoid with broad-spectrum biological activities.

Uniqueness: Scutellarin’s unique C7-glucuronide substituent distinguishes it from other flavonoids, contributing to its specific pharmacological activities and therapeutic potential .

Actividad Biológica

Breviscapine, a compound derived from the plant Erigeron breviscapus, has garnered attention for its diverse biological activities, particularly in relation to cardiovascular health, neuroprotection, and anti-inflammatory effects. This article delves into the various mechanisms through which this compound exerts its biological effects, supported by data tables and relevant case studies.

1. Pharmacological Properties

This compound is noted for its multifaceted pharmacological properties, which include:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and decreasing malondialdehyde (MDA) levels in various tissues .

- Anti-inflammatory Effects : The compound modulates inflammatory cytokines, reducing levels of tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6 while increasing IL-10 levels .

- Cardioprotective Effects : this compound has demonstrated protective effects against myocardial ischemia-reperfusion injury (MIRI) by improving cardiac function and regulating calcium cycling proteins in diabetic rats and enhancing glucose and lipid metabolism .

The biological activities of this compound are mediated through several mechanisms:

2.1 Cardiovascular Effects

This compound exhibits significant cardiovascular benefits:

2.2 Neuroprotective Effects

This compound may protect neuronal cells from damage:

- In models of ischemic stroke, this compound has been shown to reduce neuronal apoptosis and improve functional outcomes by modulating signaling pathways involved in cell survival .

2.3 Anti-inflammatory Activity

The compound's anti-inflammatory properties are significant in various contexts:

- This compound reduces inflammation in non-alcoholic steatohepatitis (NASH) models by inhibiting TGF-β-activated kinase 1 (TAK1), leading to decreased liver inflammation and improved metabolic profiles .

3. Case Studies

Several studies have highlighted the therapeutic potential of this compound:

3.1 Myocardial Ischemia-Reperfusion Injury

A study on diabetic rats demonstrated that treatment with this compound significantly improved cardiac function and metabolic parameters compared to untreated controls. The treatment resulted in lower blood glucose and lipid levels, indicating its role in metabolic regulation during cardiac stress .

3.2 Uterine Ischemia-Reperfusion Injury

Research indicates that this compound can protect uterine tissue from ischemia-reperfusion injury by reducing oxidative stress and apoptosis rates. The expression levels of anti-apoptotic protein Bcl-2 increased while pro-apoptotic protein Bax decreased following treatment with this compound, showcasing its protective effects on reproductive tissues .

4. Conclusion

This compound exhibits a broad spectrum of biological activities that hold promise for therapeutic applications, particularly in cardiovascular health, neuroprotection, and inflammation management. Its ability to modulate critical biological pathways makes it a valuable compound in both traditional medicine and modern pharmacotherapy.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.